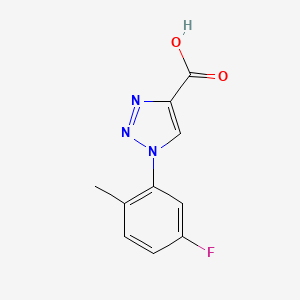
1-(5-fluoro-2-methylphenyl)-1H-1,2,3-triazole-4-carboxylic acid
Descripción general
Descripción
“5-Fluoro-2-methylphenylboronic acid” is a useful intermediate for organic synthesis . It is also used as a reactant for monoarylation of dibromoarenes catalyzed by palladium-phosphine .
Synthesis Analysis
The synthesis of “5-Fluoro-2-methylphenylboronic acid” involves the use of palladium-phosphine in the presence of potassium carbonate . It is also used in the preparation of homoleptic diarylmercurials and Suzuki-Miyaura coupling .
Molecular Structure Analysis
The molecular formula of “5-Fluoro-2-methylphenylboronic acid” is FC6H3(CH3)B(OH)2 . The molecular weight is 153.95 . The InChI key is QKOJLMKWBRBZNQ .
Chemical Reactions Analysis
“5-Fluoro-2-methylphenylboronic acid” is used as a reactant for monoarylation of dibromoarenes catalyzed by palladium-phosphine . It is also involved in the preparation of homoleptic diarylmercurials and Suzuki-Miyaura coupling .
Physical And Chemical Properties Analysis
The compound is a solid with a melting point of 144-148 °C . The density is predicted to be 1.20±0.1 g/cm3 .
Aplicaciones Científicas De Investigación
Synthesis and Analgesic Potential
A study by Zaheer et al. (2021) explored the synthesis of 4-(benzylideneamino)-3-(1-(2-fluoro-[1,1′-biphenyl]-4-yl)ethyl)-1H-1,2,4-triazole-5(4H)-thione derivatives using microwave-assisted synthesis. These compounds were evaluated for their analgesic activity, highlighting the medicinal potential of triazole derivatives (Zaheer et al., 2021).
Synthesis Methods
Liu et al. (2015) provided insights into the synthesis of 1-methyl-4-phenyl-1H-1,2,3-triazole derivatives. This study is significant as it outlines a new method for synthesizing these compounds, offering potential pathways for developing related triazole-based chemicals (Liu et al., 2015).
Antibacterial Activity
Nagaraj et al. (2018) synthesized a new series of novel (5-methyl-1-phenyl-1H-1,2,3-triazol-4-yl)(4arylpiperazino)methanone compounds from 5-methyl-1-phenyl-1H1,2,3-triazole-4-carboxylic acid. These compounds showed significant antibacterial activity against several human pathogenic bacteria, suggesting the potential of triazole analogues in antibacterial applications (Nagaraj et al., 2018).
Photophysical Properties
Research by Safronov et al. (2020) on 2-aryl-1,2,3-triazol-4-carboxylic acids (ATAs) revealed that these compounds exhibit bright blue fluorescence with notable quantum yields, large Stokes shifts, and extended fluorescence lifetimes. Their sensitivity to structural and environmental changes makes them potential candidates for pH sensors in biological research (Safronov et al., 2020).
Intermolecular Interactions
Shukla et al. (2014) synthesized and characterized biologically active 1,2,4-triazole derivatives with fluoro and chloro substituents. The study provides insights into the intermolecular interactions of these compounds, contributing to the understanding of their chemical behavior and potential applications (Shukla et al., 2014).
Antimicrobial Activity
Kariuki et al. (2022) reported on the synthesis of a benzenesulfonic acid derivative with unexpected ring closure and its antimicrobial activity. This highlights the potential of triazole derivatives in developing new antimicrobial agents (Kariuki et al., 2022).
Safety and Hazards
Propiedades
IUPAC Name |
1-(5-fluoro-2-methylphenyl)triazole-4-carboxylic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H8FN3O2/c1-6-2-3-7(11)4-9(6)14-5-8(10(15)16)12-13-14/h2-5H,1H3,(H,15,16) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DJIOMPHWKVTXAO-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(C=C1)F)N2C=C(N=N2)C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H8FN3O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
221.19 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-(5-fluoro-2-methylphenyl)-1H-1,2,3-triazole-4-carboxylic acid | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.





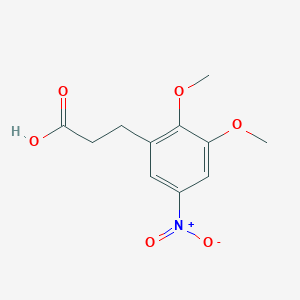
![N-(pyridin-3-ylmethyl)[1,3]dioxolo[4,5-f][1,3]benzothiazol-6-amine](/img/structure/B1462162.png)
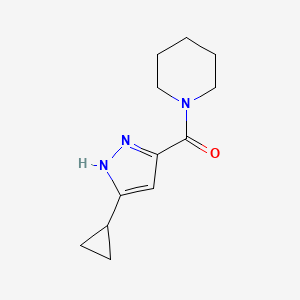
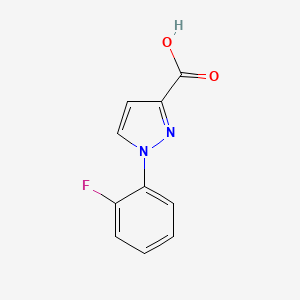
![3-Cyclopropyl-5,6,7,8-tetrahydro-[1,2,4]triazolo[4,3-a]pyrazine](/img/structure/B1462165.png)
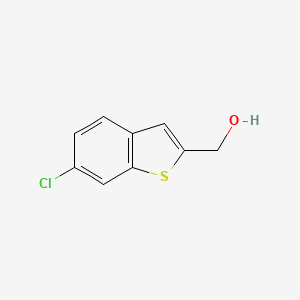
![1-[(5-Bromo-2-methoxyphenyl)methyl]piperidin-4-amine](/img/structure/B1462168.png)

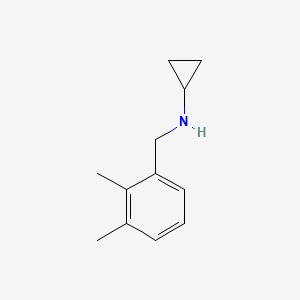
![[1-(6-Chloropyridine-3-carbonyl)piperidin-4-yl]methanol](/img/structure/B1462176.png)

